Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate
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Overview
Description
Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate is a complex organic compound with a molecular formula of C24H31NO4S. This compound is characterized by its unique structure, which includes a thiazole ring, a phenoxy group, and an ethyl acetate moiety. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-5-methylphenol with chloroacetic acid to form 2-tert-butyl-5-methylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-1,3-thiazole to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring and phenoxy group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-tert-butyl-5-methylphenoxy)acetate
- 2-(2-tert-Butyl-5-methylphenoxy)propanoic acid
Uniqueness
Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate is unique due to its combination of a thiazole ring and a phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-6-25-18(24)10-14-12-27-19(21-14)22-17(23)11-26-16-9-13(2)7-8-15(16)20(3,4)5/h7-9,12H,6,10-11H2,1-5H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCXWACJFOFSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=CC(=C2)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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